Silane, (3-iodophenyl)trimethyl-
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Overview
Description
Silane, (3-iodophenyl)trimethyl- is an organosilicon compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-iodophenyl)trimethyl- typically involves the reaction of 3-iodophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, often using dry solvents to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production methods for Silane, (3-iodophenyl)trimethyl- are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, forming carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically used along with appropriate ligands and bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylsilanes.
Cross-Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Reduction Reactions: The major product is the corresponding phenylsilane.
Scientific Research Applications
Silane, (3-iodophenyl)trimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, (3-iodophenyl)trimethyl- in chemical reactions involves the activation of the silicon-carbon bond, which facilitates various transformations. The iodine atom serves as a leaving group in substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The silicon atom can stabilize reaction intermediates through hyperconjugation and inductive effects, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Phenyl(trimethyl)silane: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.
(4-Iodophenyl)(trimethyl)silane: Similar structure but with the iodine atom in the para position, which can influence the reactivity and selectivity in certain reactions.
(3-Bromophenyl)(trimethyl)silane: Similar reactivity but with bromine as the leaving group, which can affect the reaction conditions and products.
Uniqueness: Silane, (3-iodophenyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
63520-49-0 |
---|---|
Molecular Formula |
C9H13ISi |
Molecular Weight |
276.19 g/mol |
IUPAC Name |
(3-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChI Key |
HVBLGOGCBCNKEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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